molecular formula C10H11ClN2O2 B12983808 1-(2-Chloro-6-nitrophenyl)pyrrolidine CAS No. 59504-30-2

1-(2-Chloro-6-nitrophenyl)pyrrolidine

Cat. No.: B12983808
CAS No.: 59504-30-2
M. Wt: 226.66 g/mol
InChI Key: SHWAUCHKWGIYJA-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-nitrophenyl)pyrrolidine is a pyrrolidine derivative featuring a chlorinated and nitrated aromatic ring. The compound’s structure combines a pyrrolidine ring (a five-membered amine) with a substituted benzene ring bearing electron-withdrawing groups (EWGs): a chlorine atom at the ortho-position and a nitro group at the para-position. These substituents confer distinct electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions.

Properties

CAS No.

59504-30-2

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

1-(2-chloro-6-nitrophenyl)pyrrolidine

InChI

InChI=1S/C10H11ClN2O2/c11-8-4-3-5-9(13(14)15)10(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2

InChI Key

SHWAUCHKWGIYJA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=CC=C2Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Chloro-6-nitrophenyl)pyrrolidine typically involves the reaction of 2-chloro-6-nitroaniline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

1-(2-Chloro-6-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The pyrrolidine ring can undergo oxidation to form corresponding pyrrolidone derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Chloro-6-nitrophenyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogs in KCNK Channel Modulation

highlights pyrrolidine derivatives with unsaturated acyl chains, such as 1-(octadeca-2E,4E,13/12Z-trienoyl)pyrrolidine (5b/6b) and brachyamide A (4b), which inhibit human KCNK3 channels with IC₅₀ values of 19±2.1 µM and 32±11 µM, respectively . These compounds exhibit enhanced potency compared to 1-(2-Chloro-6-nitrophenyl)pyrrolidine, likely due to their extended hydrophobic chains, which facilitate membrane interactions. In contrast, the chloro-nitro substitution in the target compound may prioritize aromatic interactions over lipid bilayer penetration.

Key Differences :

  • Substituent Nature : The target compound lacks the long unsaturated acyl chains present in 5b/6b, reducing its lipophilicity.
  • Bioactivity : While 1-(2-Chloro-6-nitrophenyl)pyrrolidine’s direct KCNK3 inhibition data are unavailable, its nitro group may stabilize charge interactions with channel residues, analogous to the electron-withdrawing effects seen in other inhibitors.

Halogen and Nitro Substitution Variants

1-(2-Fluoro-6-nitrophenyl)pyrrolidine

describes 1-(2-Fluoro-6-nitrophenyl)pyrrolidine (CAS 1233952-03-8), a fluoro-nitro analog. Key properties include:

  • Molecular Weight : 210.21 g/mol
  • Purity : 97%
  • Physical Form : Solid .

Comparison :

  • Electronegativity : Fluorine’s higher electronegativity (vs. chlorine) may reduce aromatic ring electron density more sharply, altering binding affinity in biological systems.
2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin)

details nitrapyrin (C₆H₃NCl₄), a pyridine derivative with chloro and trichloromethyl groups. This compound acts as a nitrification inhibitor in agriculture .

Contrast :

  • Ring System : Pyridine (aromatic, nitrogen-containing) vs. pyrrolidine (saturated, amine-containing).
  • Substituent Impact : The trichloromethyl group in nitrapyrin increases lipophilicity and environmental persistence, whereas the nitro group in the target compound may enhance reactivity in redox environments.

Functional Group Variations

2-Fluoro-6-(pyrrolidin-1-yl)nicotinic Acid

lists this compound, which features a pyrrolidine ring attached to a fluorinated nicotinic acid backbone .

Comparison :

  • Acid Functionality : The carboxylic acid group introduces hydrogen-bonding capacity, absent in 1-(2-Chloro-6-nitrophenyl)pyrrolidine. This could enhance solubility and protein interactions.
  • Electronic Effects : The fluorine atom and pyrrolidine moiety may synergize to modulate electron density differently than chloro-nitro substitutions.
1-(2-Methyl-1-propenyl)pyrrolidine

describes this alkenyl-substituted pyrrolidine, which lacks EWGs .

Key Differences :

  • Substituent Type : The propenyl group is electron-donating, increasing the pyrrolidine ring’s nucleophilicity. This contrasts sharply with the electron-deficient aromatic system in the target compound.

Biological Activity

1-(2-Chloro-6-nitrophenyl)pyrrolidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and applications in drug discovery.

Chemical Structure and Properties

1-(2-Chloro-6-nitrophenyl)pyrrolidine features a pyrrolidine ring connected to a 2-chloro-6-nitrophenyl group. The presence of both chloro and nitro substituents significantly influences its chemical properties and biological reactivity. The molecular formula of this compound is C_{11}H_{12}ClN_{3}O_{2} with a molecular weight of 226.66 g/mol.

Research indicates that 1-(2-Chloro-6-nitrophenyl)pyrrolidine may interact with specific enzymes or receptors, modulating their activities, which could lead to various pharmacological effects. The exact mechanisms depend on the target proteins and the context of the application. Studies suggest that it may act as an inhibitor or activator for certain enzymes, thus influencing metabolic pathways.

Structure-Activity Relationships (SAR)

The biological activity of pyrrolidine derivatives is often linked to their structural features. For instance, modifications on the pyrrolidine ring can enhance binding affinity and selectivity for biological targets. A review highlighted that certain substituents on the pyrrolidine scaffold can significantly affect the compound's pharmacological profile .

Comparative Analysis of Pyrrolidine Derivatives

CompoundActivityMIC (µg/mL)Target
1-(2-Chloro-6-nitrophenyl)pyrrolidineAntimicrobialTBDVarious bacteria
Pyrrolidine Derivative AAntibacterial3.125Staphylococcus aureus
Pyrrolidine Derivative BAntifungal0.0048Candida albicans

This table summarizes some findings related to the activity of various pyrrolidine derivatives, indicating that structural modifications can lead to significant differences in biological efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 1-(2-Chloro-6-nitrophenyl)pyrrolidine:

  • Antimicrobial Activity : Research has shown that pyrrolidine derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, compounds similar to 1-(2-Chloro-6-nitrophenyl)pyrrolidine demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 3.125 µg/mL against Staphylococcus aureus to 12.5 µg/mL against Escherichia coli .
  • Enzyme Inhibition : A study investigating the interactions of pyrrolidine derivatives with various enzymes reported that certain modifications could enhance their inhibitory effects on specific targets, potentially leading to new therapeutic agents for diseases such as cancer and bacterial infections .
  • In Vivo Studies : In animal models, compounds based on pyrrolidine scaffolds have shown promising results in reducing disease symptoms associated with graft-versus-host disease (GVHD), highlighting their potential as therapeutic agents in immunological disorders .

Q & A

Q. What are the optimal synthetic routes for 1-(2-Chloro-6-nitrophenyl)pyrrolidine, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling. To optimize conditions, employ Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). For example:

  • Factors to test : Temperature (80–120°C), catalyst (e.g., Pd(OAc)₂ vs. PdCl₂), solvent (DMF vs. THF), and reaction time (6–24 hrs).
  • Response variables : Yield, purity, regioselectivity.

A fractional factorial design (e.g., 2⁴⁻¹) reduces the number of experiments while identifying critical factors . Post-optimization, validate with triplicate runs to ensure reproducibility.

Q. How can spectroscopic techniques confirm the structure and purity of 1-(2-Chloro-6-nitrophenyl)pyrrolidine?

Methodological Answer:

  • ¹H/¹³C NMR : Compare chemical shifts to structurally similar compounds (e.g., 1-(2-Nitrophenyl)pyrrolidine ). The chloro and nitro groups induce distinct deshielding in aromatic protons.
  • IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Match the molecular ion peak to the exact mass (C₁₀H₁₁ClN₂O₂: ~226.05 g/mol).
  • HPLC-PDA : Assess purity (>95%) using a C18 column and UV detection at 254 nm.

Q. What are the key reactivity patterns of 1-(2-Chloro-6-nitrophenyl)pyrrolidine under nucleophilic or electrophilic conditions?

Methodological Answer:

  • Nucleophilic substitution : The chloro group at position 2 is activated by the electron-withdrawing nitro group (position 6), enabling displacement by amines or alkoxides. Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C).
  • Electrophilic aromatic substitution (EAS) : The nitro group deactivates the ring, but the pyrrolidine’s electron-donating effect may direct EAS to specific positions. Test regioselectivity using nitration or halogenation under controlled conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, QM/MM) predict reaction pathways and regioselectivity for functionalizing 1-(2-Chloro-6-nitrophenyl)pyrrolidine?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states for substitutions or additions. Compare activation energies for pathways involving nitro vs. chloro groups .
  • Solvent Effects : Apply implicit solvation models (e.g., SMD) to predict solvent-dependent reactivity. For example, DMSO may stabilize charged intermediates in SNAr reactions.
  • Regioselectivity Analysis : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the aromatic ring.

Q. How can contradictory data on reaction yields or selectivity be resolved?

Methodological Answer:

  • Sensitivity Analysis : Identify critical variables (e.g., trace moisture, oxygen sensitivity) using a Plackett-Burman screening design .
  • Reproducibility Protocols : Standardize catalyst pre-treatment (e.g., degassing Pd catalysts) and inert atmosphere (N₂/Ar).
  • Cross-Validation : Compare experimental results with computational predictions (e.g., ICReDD’s feedback loop integrating DFT and experimental data) .

Q. What strategies enhance the compound’s utility in asymmetric catalysis or as a ligand?

Methodological Answer:

  • Ligand Design : Modify the pyrrolidine ring with chiral substituents (e.g., (R)- or (S)-proline derivatives) and test enantioselectivity in cross-coupling reactions .
  • Catalytic Screening : Evaluate performance in Buchwald-Hartwig amination or Suzuki-Miyaura coupling using high-throughput experimentation (HTE) platforms.

Q. How does the steric and electronic profile of 1-(2-Chloro-6-nitrophenyl)pyrrolidine influence its interactions in host-guest systems or supramolecular chemistry?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to analyze bond angles and steric hindrance.
  • Molecular Dynamics (MD) : Simulate binding affinities with host molecules (e.g., cyclodextrins) under varying pH and ionic strengths.
  • Spectroscopic Titrations : Use UV-Vis or fluorescence quenching to quantify association constants (Kₐ) .

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